
4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves multistep reactions, including cyclization processes, Friedel–Crafts reactions, and the use of protective groups for functional moieties. For instance, a related synthesis involved the use of methanesulfonyl as a protective group for Friedel–Crafts reactions, enabling a high-yield production of quinoline derivatives (Mizuno et al., 2006). Such methods underline the complexity and the careful planning required in the synthesis of specific quinoline derivatives.
Molecular Structure Analysis
The analysis of molecular structures of quinoline derivatives utilizes various spectroscopic and computational techniques. DFT (Density Functional Theory) calculations, for example, have been employed to determine the structural parameters, spectroscopic characterization, and NLO (Non-Linear Optical) properties of similar compounds, providing insights into their electronic and geometric structures (Wazzan et al., 2016). These analyses are crucial for understanding the fundamental properties of the compound.
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For example, reactions involving cyanoquinolinethiones highlight the reactivity of quinoline derivatives towards nucleophilic additions, cyclization, and substitution reactions, which are instrumental in the synthesis of complex quinoline-based structures (Al-Taifi et al., 2016). These reactions are indicative of the versatile chemical behavior of quinoline derivatives.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline structure and spectroscopic characteristics, have been extensively studied. For example, the crystal structure of related compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the material properties of quinolines (Shahani et al., 2010). Additionally, spectroscopic measurements, including FTIR and UV-Vis, provide detailed information on the electronic transitions and molecular vibrations (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, stability, and electronic structure, are closely tied to their molecular composition and structure. Studies involving NBO (Natural Bond Orbital) and MEP (Molecular Electrostatic Potential) analyses offer deep insights into the electronic interactions, charge distribution, and reactivity of these compounds (Wazzan et al., 2016). Such properties are fundamental for predicting the behavior of quinoline derivatives in various chemical environments.
科学的研究の応用
Catalytic Applications and Chemical Synthesis
Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation
An iron(III) salt and a zinc(II) salt catalyze the arylation, heteroarylation, and alkenylation of propionamides possessing an 8-quinolylamide group, highlighting the potential utility of similar compounds in catalytic processes for forming C–C bonds (Ilies et al., 2017).
Material Properties and Applications
Structural and Optical Properties of Quinoline Derivatives Thin Films
Investigations into the structural and optical properties of quinoline derivatives thin films reveal that these compounds, when deposited as thin films, maintain their chemical integrity and exhibit distinct optical properties, useful for material science applications (Zeyada et al., 2016).
Biochemical and Medicinal Chemistry Applications
Inhibition of Src Kinase Activity
Optimization studies on quinolinecarbonitriles, including analogs of the compound , have demonstrated potent inhibition of Src kinase activity, a target relevant for cancer research and therapy development (Boschelli et al., 2001).
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO4/c1-3-31-21-7-4-13(10-22(21)30-2)14-8-19-24(20(28)9-14)17(12-23(29)27-19)16-6-5-15(25)11-18(16)26/h4-7,10-11,14,17H,3,8-9,12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBXTIOKRDWOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

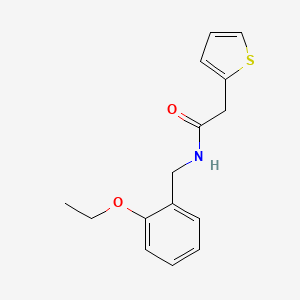
![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
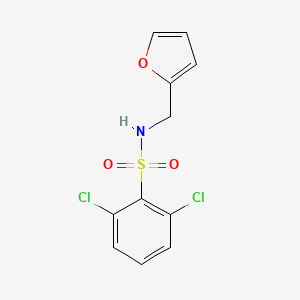
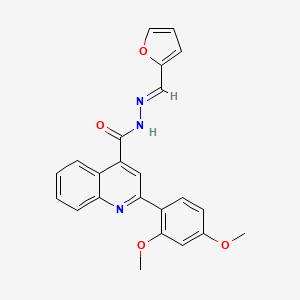
![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
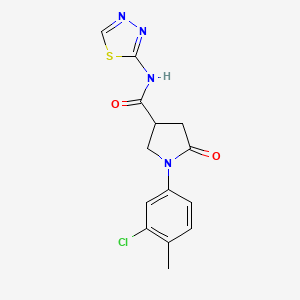
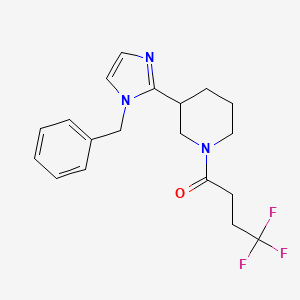
![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)
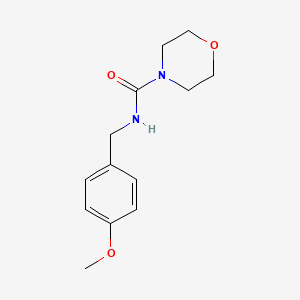
![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)